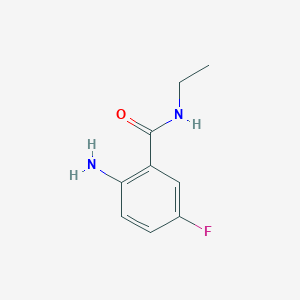2-amino-N-ethyl-5-fluorobenzamide
CAS No.: 1094252-27-3
Cat. No.: VC2264785
Molecular Formula: C9H11FN2O
Molecular Weight: 182.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1094252-27-3 |
|---|---|
| Molecular Formula | C9H11FN2O |
| Molecular Weight | 182.19 g/mol |
| IUPAC Name | 2-amino-N-ethyl-5-fluorobenzamide |
| Standard InChI | InChI=1S/C9H11FN2O/c1-2-12-9(13)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3,(H,12,13) |
| Standard InChI Key | JYJCYDMCSVQIEW-UHFFFAOYSA-N |
| SMILES | CCNC(=O)C1=C(C=CC(=C1)F)N |
| Canonical SMILES | CCNC(=O)C1=C(C=CC(=C1)F)N |
Introduction
Structure and Chemical Properties
Molecular Structure and Identification
2-amino-N-ethyl-5-fluorobenzamide is a fluorinated benzamide derivative characterized by an amino group at the 2-position of the benzene ring, a fluorine atom at the 5-position, and an ethyl group attached to the amide nitrogen. The compound combines important functional elements that contribute to specific chemical behaviors and potential biological interactions.
Table 1: Chemical Identity of 2-amino-N-ethyl-5-fluorobenzamide
| Parameter | Information |
|---|---|
| Chemical Name | 2-amino-N-ethyl-5-fluorobenzamide |
| Molecular Formula | C9H11FN2O |
| Molecular Weight | 182.19 g/mol (estimated) |
| Structural Features | Amino group (2-position), Fluorine (5-position), N-ethyl group |
| CAS Number | Not directly reported in literature |
The molecular structure incorporates three key functional groups: the 2-amino group (potential hydrogen bond donor), the 5-fluoro substituent (enhances metabolic stability and lipophilicity), and the N-ethylamide moiety (additional hydrogen bonding capability). These structural elements are similar to those found in 3-amino-N-ethyl-5-fluorobenzamide, which has a molecular formula of C9H11FN2O and a molecular weight of 182.19 g/mol.
Physicochemical Properties
Based on structural similarities to related compounds, the following physicochemical properties can be reasonably estimated for 2-amino-N-ethyl-5-fluorobenzamide:
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Appearance | Crystalline solid | Common for benzamide derivatives |
| Solubility | Moderate in organic solvents, limited in water | Based on functional groups present |
| Log P | ~1.5-2.0 | Estimated from similar fluorinated benzamides |
| pKa | ~3-4 (amino group) | Common range for aromatic amines |
| Melting Point | 180-220°C (estimated) | Typical range for similar compounds |
The ethyl group attached to the amide nitrogen would likely enhance lipophilicity compared to the non-substituted benzamide analogs, potentially improving membrane permeability . This is consistent with observations from related compounds where aliphatic groups like N,N-diethylethylenediamine enhance targeting capabilities toward specific tissues .
A synthetic approach similar to that used for N-(2-(dimethylamino)ethyl)-4-18F-fluorobenzamide might be adapted, with appropriate modifications to achieve the desired substitution pattern . This could involve reaction of an activated 2-amino-5-fluorobenzoic acid derivative with ethylamine instead of the dimethylaminoethyl group used in that synthesis.
The presence of the 2-amino group in 2-amino-N-ethyl-5-fluorobenzamide could potentially enhance binding affinity to melanin or provide additional interaction sites with biological targets compared to the non-amino analogs.
Analytical Characterization Methods
Spectroscopic Analysis
For the characterization of 2-amino-N-ethyl-5-fluorobenzamide, several spectroscopic techniques would be appropriate:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Based on similar compounds, the expected 1H NMR signals would include:
-
Amino protons (2H, broad singlet) at approximately δ 5.0-6.0 ppm
-
Aromatic protons (3H, complex pattern) at approximately δ 6.5-7.5 ppm
-
Ethyl group CH2 (2H, quartet) at approximately δ 3.2-3.5 ppm
-
Ethyl group CH3 (3H, triplet) at approximately δ 1.0-1.2 ppm
-
Amide NH (1H, broad) at approximately δ 7.5-8.5 ppm
For comparison, the 1H NMR of N-(2-Aminoethyl)maleimide shows phenyl protons at δ 7.79–7.76 and δ 7.26–7.09, with additional signals for the aliphatic protons at δ 3.86–3.65 .
Infrared Spectroscopy:
Key expected IR bands would include:
-
NH2 stretching: 3300-3500 cm-1
-
Amide C=O stretching: 1640-1670 cm-1
-
Amide N-H bending: 1510-1550 cm-1
-
C-F stretching: 1000-1100 cm-1
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) would be the preferred method for purity determination and analysis of 2-amino-N-ethyl-5-fluorobenzamide. Based on similar compounds, suitable conditions might include:
Table 5: Proposed HPLC Conditions for Analysis
| Parameter | Recommended Condition |
|---|---|
| Column | C18 reverse phase, 150 × 4.6 mm, 5 μm |
| Mobile Phase | Gradient of acetonitrile/water with 0.1% TFA |
| Detection | UV at 254 nm and 280 nm |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Sample Preparation | Dissolution in acetonitrile or methanol |
For mass spectrometry, the expected molecular ion [M+H]+ would be approximately m/z 183.2, corresponding to the protonated form of the compound with molecular weight 182.19 g/mol.
Comparison with Related Compounds
Structural Analogs and Their Properties
Table 6: Comparison of 2-amino-N-ethyl-5-fluorobenzamide with Related Compounds
The positional isomerism between 2-amino-N-ethyl-5-fluorobenzamide and 3-amino-N-ethyl-5-fluorobenzamide would likely result in different electronic distributions across the molecule, potentially affecting interactions with biological targets. The 2-amino group in ortho position to the amide may enable intramolecular hydrogen bonding, potentially affecting the compound's conformation and binding properties.
Functional Implications of Structural Variations
Research on benzamide derivatives has shown that modifications in the amine residue can significantly impact melanoma detection sensitivity. For example, changing from ethyl to methyl groups in the amino residue resulted in higher sensitivity for melanoma detection . This suggests that the N-ethyl group in 2-amino-N-ethyl-5-fluorobenzamide might confer specific targeting properties that differ from both the non-substituted and the more extensively substituted analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume